3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

Catalog No.
S1535153
CAS No.
1968-51-0
M.F
C6H6O4
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

CAS Number

1968-51-0

Product Name

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

IUPAC Name

3-hydroxy-2-(hydroxymethyl)pyran-4-one

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C6H6O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,7,9H,3H2

InChI Key

MOHHRUXIPJXZBS-UHFFFAOYSA-N

SMILES

C1=COC(=C(C1=O)O)CO

Canonical SMILES

C1=COC(=C(C1=O)O)CO

The exact mass of the compound 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, widely known as Kojic Acid, is a naturally occurring pyranone derived from fungal fermentation. Its primary procurement value stems from two core chemical properties: potent inhibition of the tyrosinase enzyme, which is critical for melanin synthesis, and a strong ability to chelate transition metal ions, particularly iron(III). These attributes make it a benchmark ingredient in cosmetic formulations for hyperpigmentation and a functional additive in food products to prevent oxidative browning. Furthermore, its multifunctional pyrone structure serves as a versatile and established starting material for the synthesis of more complex derivatives, such as esters and ethers, in organic and medicinal chemistry.

Substituting 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid) with close analogs or derivatives based on apparent structural similarity can lead to significant performance failure. Isomers such as Allomaltol or analogs like Maltol, while also pyranones, exhibit different biological and chelating profiles, failing to replicate Kojic Acid's specific tyrosinase inhibition benchmark. Conversely, esterified derivatives like Kojic Acid Dipalmitate are synthesized to enhance stability and oil solubility, making them fundamentally different in formulation compatibility. This derivative is insoluble in water and suitable only for oil-based systems, whereas the parent Kojic Acid is required for aqueous formulations like serums and gels where its higher, direct activity is critical. The choice is therefore not one of preference but of formulation requirement: the parent compound for aqueous systems and direct synthesis, and the dipalmitate ester for stable, oil-based cosmetic creams.

Benchmark Tyrosinase Inhibition for Depigmentation Formulations

Kojic Acid is a well-established competitive inhibitor of mushroom tyrosinase, the key enzyme in melanin synthesis. It demonstrates a half-maximal inhibitory concentration (IC50) of 30.6 µM. This level of potency serves as a standard benchmark in the development of skin-lightening agents. In cellular assays, Kojic Acid effectively reduces melanin content in B16F10 cells by inhibiting intracellular tyrosinase activity in a dose-dependent manner without impacting cell viability at concentrations up to 700 µM.

Evidence DimensionMushroom Tyrosinase Inhibition (IC50)
Target Compound Data30.6 µM
Comparator Or BaselineGallic Acid (a common phenolic antioxidant): 4500 µM
Quantified DifferenceOver 140 times more potent than Gallic Acid
ConditionsIn vitro mushroom tyrosinase assay.

This established, quantitative inhibitory potency provides a reliable basis for formulation efficacy in cosmetic and dermatological applications targeting hyperpigmentation.

Formulation Criticality: High Water Solubility vs. Oil-Soluble Derivatives

A primary procurement differentiator for Kojic Acid is its solubility profile, which dictates its use case. The parent Kojic Acid is fully water-soluble, making it the required choice for aqueous systems such as serums, gels, and lotions. In contrast, its common derivative, Kojic Acid Dipalmitate, is insoluble in water and highly soluble in oils and lipids. This makes the dipalmitate form suitable for oil-based creams and emulsions but unusable in water-based formulations where the parent acid is specified.

Evidence DimensionSolubility
Target Compound DataHigh water solubility; Insoluble in oils
Comparator Or BaselineKojic Acid Dipalmitate: Insoluble in water; Highly soluble in oils/lipids
Quantified DifferenceOpposite solubility profiles, dictating mutually exclusive formulation types.
ConditionsStandard cosmetic formulation solvents (water, ethanol, oils).

This is not a performance trade-off but a fundamental formulation constraint; selecting the wrong form will result in an unusable product, making this a critical procurement specification.

Process Stability Trade-Off: Managing Reactivity in Aqueous Formulations

While essential for aqueous systems, Kojic Acid is known to be unstable, particularly when exposed to light, heat, or air, which can lead to oxidation and a brown discoloration of the final product. Its derivative, Kojic Acid Dipalmitate, was specifically engineered to overcome this, exhibiting high stability in finished formulations. The procurement decision for the parent Kojic Acid is therefore made with the understanding that formulation processes must incorporate stabilization strategies (e.g., pH control, addition of antioxidants, protective packaging) to maintain efficacy and cosmetic appearance, a requirement not present when using the dipalmitate ester in oil-based systems.

Evidence DimensionFormulation Stability
Target Compound DataUnstable; prone to oxidation and color change (browning) with light, heat, or air exposure.
Comparator Or BaselineKojic Acid Dipalmitate: Highly stable; resistant to oxidation, UV light, and discoloration.
Quantified DifferenceQualitatively opposite stability, requiring different manufacturing and packaging controls.
ConditionsTypical cosmetic formulation and storage conditions.

Buyers must select Kojic Acid specifically when its water solubility is non-negotiable, and they must have the formulation capability to manage its inherent instability.

Precursor Suitability for Chemical Synthesis

The value of Kojic Acid as a chemical intermediate lies in the reactivity of its primary alcohol at the C-2 position and the phenolic hydroxyl at C-5. These functional groups serve as specific handles for a wide range of organic reactions, including esterification, etherification, and substitution to produce derivatives with tailored biological activities or physicochemical properties. For example, the synthesis of the more stable Kojic Acid Dipalmitate proceeds via esterification of the parent acid. This makes high-purity Kojic Acid a critical starting material for research and manufacturing where precise molecular construction is required, a role that pre-modified derivatives cannot fulfill.

Evidence DimensionReactive Functional Groups
Target Compound DataContains a reactive primary alcohol and a phenolic hydroxyl group, enabling further synthesis.
Comparator Or BaselineKojic Acid Derivatives (e.g., esters, ethers): These reactive sites are already modified, making them end-products, not versatile precursors.
Quantified DifferenceFundamentally different chemical utility (starting material vs. final compound).
ConditionsStandard organic synthesis reaction conditions.

For buyers in chemical synthesis, procuring the parent Kojic Acid is essential for creating novel derivatives; its analogs or end-products are not viable substitutes.

Active Ingredient in High-Potency Aqueous Cosmetic Serums and Gels

Ideal for formulating water-based skin-brightening serums, toners, and gels where high water solubility is required to achieve effective concentrations for tyrosinase inhibition. This use case leverages its potent IC50 value but requires the formulator to manage its inherent instability through pH control or the inclusion of other antioxidants.

Starting Material for the Synthesis of Novel Bioactive Derivatives

Serves as a foundational building block in medicinal and organic chemistry for creating specialized esters, ethers, and other derivatives. Researchers and manufacturers procure high-purity Kojic Acid to leverage its reactive hydroxyl groups for synthesizing compounds with enhanced stability, lipophilicity, or targeted biological activity.

Chelating Agent for Color Preservation in Food and Botanical Extracts

Used as a functional additive to prevent oxidative browning in products like cut fruits or to stabilize color in cosmetic formulations containing plant extracts. Its ability to chelate ferric ions sequesters the metal catalysts that promote undesirable oxidative discoloration.

XLogP3

-0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one

Dates

Last modified: 08-15-2023

Explore Compound Types